8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid 8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid
Brand Name: Vulcanchem
CAS No.: 106174-48-5
VCID: VC20815683
InChI: InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1
SMILES: C1C(C(C(OC1C(=O)O)C(CN)O)O)O
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol

8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid

CAS No.: 106174-48-5

Cat. No.: VC20815683

Molecular Formula: C8H15NO6

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid - 106174-48-5

Specification

CAS No. 106174-48-5
Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
IUPAC Name (2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1
Standard InChI Key JOMLPRUJCYAJKS-XUUWZHRGSA-N
Isomeric SMILES C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O
SMILES C1C(C(C(OC1C(=O)O)C(CN)O)O)O
Canonical SMILES C1C(C(C(OC1C(=O)O)C(CN)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator